molecular formula C11H15N B1630574 (S)-3-Phenylpiperidine CAS No. 59349-71-2

(S)-3-Phenylpiperidine

Cat. No.: B1630574
CAS No.: 59349-71-2
M. Wt: 161.24 g/mol
InChI Key: NZYBILDYPCVNMU-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

-(S)-3-Phenylpiperidine (S-3-PP) is a chiral piperidine derivative that has been studied for its potential applications in a variety of scientific fields. It is a non-aromatic compound with a molecular formula of C10H15N and a molecular weight of 149.24 g/mol. S-3-PP is an important building block for the synthesis of a wide range of compounds and has been used in the development of drugs, pesticides, and other pharmaceuticals.

Scientific Research Applications

Dopamine Receptor Interactions

  • Dopamine Autoreceptor Antagonists : (S)-3-Phenylpiperidines with specific substituents show characteristics of dopamine autoreceptor antagonists, influencing dopamine synthesis and turnover without inducing strong hypoactivity or catalepsy. These compounds have low affinity for DA D2 and D3 receptors in vitro, suggesting a unique interaction with dopamine receptors (Sonesson et al., 1994).

Synthesis and Chemical Properties

  • Alkaloid Synthesis : δ-Amino β-Keto esters, designed as chiral building blocks for alkaloid synthesis, can be used for the concise, enantioselective synthesis of 2-phenylpiperidine (Davis et al., 2000).
  • Palladium-catalyzed C(sp3)-H Arylation : The synthesis of 3-arylpiperidines, including (S)-3-Phenylpiperidine derivatives, can be achieved through palladium-catalyzed migrative Negishi coupling, highlighting a method for direct β-functionalization of N-Boc-piperidines (Millet & Baudoin, 2015).

Biological Evaluation

  • Viral and Antibacterial Activity : Alkyl derivatives of 3-phenylpiperidine-2,6-dione show moderate protection against certain viruses and have been tested for antibacterial and antifungal activity. Their molecular structures have been determined, showcasing their potential in medicinal chemistry (Bielenica et al., 2011).

Conformational Analysis

  • Analgesic Conformational Study : A conformational study of various 4-phenylpiperidine analgesics using Molecular Mechanics II (MM2) program suggests relationships between conformations and their potency-enhancing effects, demonstrating the importance of structural analysis in drug design (Froimowitz, 1982).

Properties

IUPAC Name

(3S)-3-phenylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-5-10(6-3-1)11-7-4-8-12-9-11/h1-3,5-6,11-12H,4,7-9H2/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYBILDYPCVNMU-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208096
Record name (S)-3-Phenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59349-71-2
Record name (3S)-3-Phenylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59349-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-3-Phenylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059349712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-3-Phenylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-phenylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.085
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Pyridine and 2-methylpyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 3-phenylpyridine (8.0 g, 51.5 mmol), PtO2 (0.8 g), 234 mL of H2O, and 16 mL of concentrated HCl was hydrogenated in a Parr shaker at room temperature for 24 hours. The mixture was filtered, and the filtrate was cooled to 0° C. and was basified with 10N NaOH solution. The mixture was extracted (4×) with CH2Cl2. The combined organic layers were washed with saturated NaCl solution, dried (MgSO4), filtered, and concentrated in vacuo to afford the title compound (7.5 g ) as a clear oil. 1H NMR (300 MHz, CDCl3) δ 1.62 (t, 2H), 1.80 (m, 1H), 2.01 (m, 1H), 2.67 (m, 3H), 3.05-3.23 (m, 2H), 7.20 (d, 2H), 7.29 (t, 3H). MS (DCl/NH3) m/e 162 (M+H)+.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
0.8 g
Type
catalyst
Reaction Step One
Name
Quantity
234 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Phenylpiperidine
Reactant of Route 2
(S)-3-Phenylpiperidine
Reactant of Route 3
(S)-3-Phenylpiperidine
Reactant of Route 4
(S)-3-Phenylpiperidine
Reactant of Route 5
(S)-3-Phenylpiperidine
Reactant of Route 6
(S)-3-Phenylpiperidine
Customer
Q & A

Q1: How does the incorporation of an (S)-3-Phenylpiperidine moiety influence the activity of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) inhibitors?

A1: Research indicates that introducing an this compound group can significantly enhance the potency of NAPE-PLD inhibitors. For instance, replacing an N-methylphenethylamine group with an this compound led to a 3-fold increase in inhibitory potency against NAPE-PLD. This improvement is attributed to the conformational restriction imposed by the this compound ring. []

Q2: Can you provide an example demonstrating the Structure-Activity Relationship (SAR) of this compound derivatives in the context of NAPE-PLD inhibition?

A2: A study investigating pyrimidine-4-carboxamides as NAPE-PLD inhibitors highlighted the impact of structural modifications on inhibitory activity. Replacing a morpholine substituent with an (S)-3-hydroxypyrrolidine in a molecule already containing an this compound moiety led to a 10-fold increase in potency, resulting in a nanomolar inhibitor with improved drug-like properties. This example showcases how subtle changes within the molecule, even in the presence of an this compound group, can drastically affect the interaction with the target enzyme. []

Q3: What is known about the metabolic fate of this compound derivatives in the human body?

A3: Studies using human liver microsomes have shown that (S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, an this compound derivative, undergoes N-dealkylation primarily mediated by cytochrome P450 enzymes, particularly CYP2D6. This metabolic pathway leads to the formation of N-depropyl (S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride. This finding highlights the importance of considering CYP2D6-mediated metabolism during drug development involving this compound derivatives. []

Q4: How do this compound derivatives interact with dopamine receptors in the brain?

A4: Research suggests that certain this compound derivatives, such as (S,S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride ((-)-OSU6162), exhibit a unique interaction with dopamine receptors. Instead of acting as typical agonists or antagonists, (-)-OSU6162 displays a "normalizing" effect on dopaminergic activity. Positron Emission Tomography (PET) studies in primates revealed that (-)-OSU6162 can either decrease or increase dopamine synthesis in the striatum depending on the baseline activity. This "Protean" effect suggests a potential therapeutic application in disorders characterized by dysregulated dopamine signaling. []

Q5: Beyond dopamine receptors, are there other targets in the brain affected by this compound derivatives?

A5: While dopamine receptor interactions are well-documented, research also explored the impact of (-)-OSU6162 on other neurotransmitter systems. PET studies using radioligands for dopamine D1 ([11C]SCH23390) and D2/D3 receptors ([11C]raclopride) in primates indicated that (-)-OSU6162 did not significantly alter the binding of these radioligands. This finding suggests a certain degree of selectivity for (-)-OSU6162 towards modulating dopamine synthesis and release over direct competition with other ligands at dopamine receptor sites. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.